REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10]2[CH2:15][C:14]([C:16]([O:18]C)=[O:17])=[C:13]([NH:20][C:21]3[CH:26]=[CH:25][C:24]([O:27][CH3:28])=[CH:23][CH:22]=3)[CH2:12][C:11]=2[C:29]([O:31]C)=[O:30])=[CH:5][CH:4]=1.[Na].[N+](C1C=C(S(O)(=O)=O)C=CC=1)([O-])=O.[OH-].[Na+].Cl>O.C(O)C>[CH3:28][O:27][C:24]1[CH:25]=[CH:26][C:21]([NH:20][C:13]2[CH:12]=[C:11]([C:29]([OH:31])=[O:30])[C:10]([NH:9][C:6]3[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=3)=[CH:15][C:14]=2[C:16]([OH:18])=[O:17])=[CH:22][CH:23]=1 |f:3.4,^1:32|
|
Name
|
Dimethyl 2,5-bis{(4-methoxyphenyl)amino}cyclohexa-1,4-diene-1,4-dicarboxylate
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Quantity
|
6.58 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)NC1=C(CC(=C(C1)C(=O)OC)NC1=CC=C(C=C1)OC)C(=O)OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight under a nitrogen atmosphere
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
precipitated out
|
Type
|
FILTRATION
|
Details
|
This material was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
25% ethanol/water and dried under vacuum over phosphorous pentoxide
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)NC1=C(C(=O)O)C=C(C(=C1)C(=O)O)NC1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |